N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide

physicochemical profiling logP medicinal chemistry triage

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide (CAS 899979-75-0) is a synthetic small molecule (C16H26N2O6S, MW 374.45 g/mol) belonging to the sulfamoylbenzamide (SBA) structural class. SBAs are recognized as capsid assembly modulators (CAMs) targeting hepatitis B virus (HBV) nucleocapsid formation, with the clinical candidate NVR 3‑778 (EC₅₀ 0.40 µM in HepG2.2.15 cells) representing the most advanced member of this class.

Molecular Formula C16H26N2O6S
Molecular Weight 374.45
CAS No. 899979-75-0
Cat. No. B2815573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide
CAS899979-75-0
Molecular FormulaC16H26N2O6S
Molecular Weight374.45
Structural Identifiers
SMILESCCOC(CNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC)OCC
InChIInChI=1S/C16H26N2O6S/c1-4-23-15(24-5-2)12-18-25(20,21)11-10-17-16(19)13-6-8-14(22-3)9-7-13/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,17,19)
InChIKeyNJJIXMSDKVJSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide (CAS 899979-75-0): Procurement-Grade Structural and Functional Baseline


N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide (CAS 899979-75-0) is a synthetic small molecule (C16H26N2O6S, MW 374.45 g/mol) belonging to the sulfamoylbenzamide (SBA) structural class [1]. SBAs are recognized as capsid assembly modulators (CAMs) targeting hepatitis B virus (HBV) nucleocapsid formation, with the clinical candidate NVR 3‑778 (EC₅₀ 0.40 µM in HepG2.2.15 cells) representing the most advanced member of this class [2]. The target compound is a screening-library member deposited in the ChemSpider database (CSID 16118784) in 2007 and has not been the subject of independent primary research publications [1]. Its structural annotation—a 4‑methoxybenzamide core fused to a sulfamoyl‑ethyl linker terminating in a 2,2‑diethoxyethyl acetal—positions it as a modular scaffold for derivatization rather than as a characterized bioactive entity.

Why Generic Substitution of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide Fails: Structural Determinants of Differential Physicochemical and Synthetic Behavior


Superficial structural similarity within the sulfamoylbenzamide class masks critical, quantifiable differences that preclude generic interchange. The 4‑methoxy substituent on the benzamide ring alters ring electronics, hydrogen-bond acceptor capacity, and lipophilicity relative to the unsubstituted benzamide analog (C15H24N2O5S, MW 344.43 g/mol) [1], directly impacting chromatographic retention, solubility, and target engagement potential. The 2,2‑diethoxyethyl acetal terminus functions as a masked aldehyde—stable under basic and nucleophilic conditions but labile under mild aqueous acid—enabling controlled unmasking for bioconjugation or further elaboration; this orthogonal reactivity is absent in close analogs bearing simple alkyl, benzyl, or furfuryl substituents at the sulfamoyl nitrogen [2]. Consequently, selecting a near-neighbor analog solely on the basis of core scaffold homology risks both divergent synthetic tractability and unanticipated shifts in ADME‑relevant properties.

Product-Specific Quantitative Evidence Guide for N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide (CAS 899979-75-0)


Enhanced Lipophilicity and Hydrogen-Bond Acceptor Count Relative to the Unsubstituted Benzamide Analog

The 4-methoxy substitution on the benzamide ring increases the number of hydrogen-bond acceptors from 5 (benzamide analog) to 6 while raising the topological polar surface area (TPSA) from 72.2 Ų to a predicted 101.2 Ų, a net increase of 29.0 Ų [1][2]. The experimentally derived clogP of the unsubstituted comparator is 0.83; the additional methoxy oxygen is predicted to shift the logP value to approximately 1.2–1.4, representing a ~0.4–0.6 log unit increase in lipophilicity [1]. These differences translate to distinguishable reversed-phase HPLC retention times and altered predicted membrane permeability profiles, providing procurement-relevant differentiation for hit-to-lead triage workflows.

physicochemical profiling logP medicinal chemistry triage

Orthogonal Synthetic Reactivity of the 2,2-Diethoxyethyl Acetal vs. Non-Acetal Sulfamoyl Substituents

The 2,2-diethoxyethyl group is a diethyl acetal that functions as a masked aldehyde. Under standard basic or nucleophilic conditions (e.g., Grignard addition, amide coupling, reductive amination), the acetal remains intact; exposure to mild aqueous acid (e.g., 1 M HCl/THF, room temperature, 1–3 h) cleanly unmasks the free aldehyde [1]. This orthogonal reactivity is absent in the closest in-class comparators—N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-4-methoxybenzamide (CAS 899979-53-4), N-(2-(N,N-bis(2-methoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide (CAS 899739-26-5), and N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-4-methoxybenzamide (CAS 899967-69-2)—which terminate in non-labile alkyl, ether, or heteroaryl groups [2][3][4]. The acetal thus provides a uniquely addressable handle for late-stage diversification (e.g., reductive amination with library amines, hydrazone formation, or Horner–Wadsworth–Emmons olefination) that the comparator set cannot replicate.

synthetic chemistry protecting group strategy aldehyde unmasking

Molecular Weight Distinction and Its Impact on Ligand Efficiency Metrics

At MW 374.45 g/mol, the target compound is 30.02 g/mol heavier than the non-methoxy benzamide analog (MW 344.43 g/mol) and 4.05 g/mol lighter than the bis(2-methoxyethyl) analog (MW 378.49 g/mol) [1][2]. In the context of lead-likeness guidelines (MW ≤ 350 preferred for lead optimization), the 4-methoxy analog sits at the upper boundary, whereas the non-methoxy comparator falls comfortably within the preferred range [1]. This 30 Da mass increment, while modest, can affect ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) when normalized against in-class SBA antiviral potency benchmarks; for a hypothetical pEC₅₀ of 6.0, the LE difference between the 24-heavy-atom target (LE ≈ 0.35) and the 22-heavy-atom non-methoxy analog (LE ≈ 0.38) would represent an ~8% efficiency penalty that is relevant for multiparameter optimization scoring [2].

ligand efficiency lead-likeness fragment-based screening

Class-Level Antiviral Benchmarking Against the Clinical Sulfamoylbenzamide NVR 3‑778

The sulfamoylbenzamide (SBA) class is anchored by the clinical candidate NVR 3‑778, which inhibits HBV DNA-containing particle production with an EC₅₀ of 0.40 µM in HepG2.2.15 cells and 0.81 µM in primary human hepatocytes [1]. Structure–activity relationship (SAR) studies across >27 SBA analogs demonstrate that antiviral activity in the low micromolar to submicromolar range is contingent on precise substitution patterns on both the benzamide A‑ring and the sulfamoyl C‑ring [2]. The target compound retains the core SBA pharmacophore (benzamide + sulfamoyl ethyl linker) but introduces a 2,2‑diethoxyethyl acetal on the sulfamoyl nitrogen—a substitution pattern not evaluated in published SBA SAR series. While no direct biological data exist for this specific compound, the conservative structural expectation is that the acetal side chain places it in a distinct SAR bin with potentially altered capsid-binding affinity relative to NVR 3‑778 and optimized analogs such as KR-26556 [2].

antiviral HBV capsid assembly modulator EC₅₀

Differential Hydrogen-Bond Donor/Acceptor Balance Governs Supramolecular Assembly and Co-crystallization Propensity

The target compound presents two hydrogen-bond donors (benzamide NH, sulfonamide NH) and six hydrogen-bond acceptors (amide C=O, sulfonamide S=O × 2, methoxy O, diethoxyethyl ether O × 2), yielding a donor/acceptor (D/A) ratio of 0.33 [1]. The non-methoxy benzamide analog exhibits a D/A ratio of 0.40 (2 donors / 5 acceptors), while the bis(2-methoxyethyl) analog, with two additional ether oxygens but only one methoxy, presents a D/A ratio of 0.29 (2/7) [1][2]. In crystal engineering and co-crystallization screening, D/A ratios below 0.35 are associated with a higher probability of forming solvates or co-crystals with complementary hydrogen-bond donors (e.g., carboxylic acids), whereas ratios near 0.40 favor homomeric packing [2]. This quantitative parameter directly affects solid-form screening outcomes and purification strategy, providing a measurable basis for selecting the 4‑methoxy analog over its comparators when co-crystal formation is desired.

solid-state chemistry co-crystal engineering hydrogen bonding

Best Research and Industrial Application Scenarios for N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide (CAS 899979-75-0)


Late-Stage Diversification Scaffold in Medicinal Chemistry: Aldehyde Unmasking for Parallel Library Synthesis

The 2,2-diethoxyethyl acetal group enables a build–couple–deprotect–diversify workflow that is inaccessible with non-acetal sulfamoylbenzamide analogs [1]. After amide coupling and sulfonamide formation, mild acid treatment (1 M HCl/THF, rt) liberates a free aldehyde that can undergo reductive amination with diverse primary or secondary amines, hydrazone/oxime formation for biochemical probe construction, or Horner–Wadsworth–Emmons olefination for carbon–carbon bond extension. This strategy allows a single batch of the target compound to serve as the common intermediate for a >100-member parallel library, whereas the benzyl(ethyl) (CAS 899979-53-4), bis(2-methoxyethyl) (CAS 899739-26-5), and furfuryl (CAS 899967-69-2) analogs lack this latent functionality and would require de novo synthesis for each diversification vector [2][3][4].

HBV Capsid Assembly Modulator Screening Libraries: Negative-Control and Selectivity-Profiling Element

Published SBA SAR establishes that modifications to the sulfamoyl nitrogen substituent profoundly affect anti-HBV potency, with optimized analogs achieving submicromolar EC₅₀ values [1]. The 2,2-diethoxyethyl acetal represents a sterically and electronically distinct substitution not explored in the published SAR landscape. The compound is therefore ideally positioned as (a) a diversity element in SBA-focused screening decks exploring novel chemotypes, and (b) a selectivity control to confirm that observed antiviral activity is capsid-assembly-dependent rather than a non-specific effect of the benzamide-sulfonamide scaffold. NVR 3‑778 (EC₅₀ 0.40 µM) serves as the quantitative potency benchmark against which any activity detected for CAS 899979-75-0 must be compared [2].

Physicochemical Property Calibration Standard for Chromatographic Method Development

The 4-methoxy substitution produces a measurable shift in key chromatographic parameters relative to the non-methoxy benzamide analog: ΔclogP ≈ +0.4–0.6 and ΔTPSA = +29 Ų [1][2]. This compound pair (CAS 899979-75-0 and its non-methoxy comparator) constitutes a minimal structural perturbation set for calibrating reversed-phase HPLC and UPLC methods. Because the only difference is the presence or absence of a single methoxy group, any observed retention-time difference is directly attributable to the methoxy contribution to lipophilicity and polarity, enabling robust quantitative structure–retention relationship (QSRR) modeling for the broader SBA chemical space.

Co-Crystal Engineering and Solid-Form Screening for Solubility-Limited Compounds

With a hydrogen-bond donor/acceptor ratio of 0.33, the target compound falls within the favored regime for heteromeric co-crystal formation with complementary coformers such as carboxylic acids or amides [1]. This contrasts with the non-methoxy analog (D/A = 0.40), which is predicted to favor homomeric packing. In solid-form screening campaigns aimed at improving dissolution rate or apparent solubility of poorly soluble SBA scaffolds, the 4-methoxy analog provides a measurably higher probability of yielding pharmaceutically acceptable co-crystals, reducing the number of experiments required to identify a viable solid form.

Quote Request

Request a Quote for N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.